4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)piperazino]methanone is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)piperazino]methanone involves multiple steps, starting from the basic thiophene structure. The synthetic route typically includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the hexahydrocycloocta[b] moiety: This step involves the addition of the cyclooctane ring to the thiophene structure, often through a series of hydrogenation and cyclization reactions.
Attachment of the piperazino group: The piperazino group is introduced through nucleophilic substitution reactions, using reagents such as piperazine and suitable leaving groups.
Addition of the methylsulfonyl group: This is typically done through sulfonation reactions using reagents like methylsulfonyl chloride.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the methanone group.
Scientific Research Applications
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)piperazino]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)piperazino]methanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl[4-(methylsulfonyl)piperazino]methanone can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Tioconazole: An antifungal agent.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c1-23(20,21)18-10-8-17(9-11-18)16(19)15-12-13-6-4-2-3-5-7-14(13)22-15/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBSSJVTATSEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(S2)CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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